molecular formula C17H39NO4S B024532 Trimethyltetradecylammonium hydrogen sulfate CAS No. 104903-23-3

Trimethyltetradecylammonium hydrogen sulfate

Cat. No.: B024532
CAS No.: 104903-23-3
M. Wt: 353.6 g/mol
InChI Key: LRWSTBIEJXJNJY-UHFFFAOYSA-M
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Preparation Methods

Trimethyltetradecylammonium hydrogen sulfate can be synthesized through the reaction of tetradecyltrimethylammonium chloride with sulfuric acid. The reaction typically involves mixing the two reactants in a suitable solvent and allowing the reaction to proceed at a controlled temperature. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Trimethyltetradecylammonium hydrogen sulfate undergoes various chemical reactions, including:

Scientific Research Applications

Trimethyltetradecylammonium hydrogen sulfate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of trimethyltetradecylammonium hydrogen sulfate involves its interaction with various molecular targets. As a cationic surfactant, it can disrupt cell membranes, leading to cell lysis. It also interacts with proteins and nucleic acids, affecting their structure and function. The compound’s surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic molecules .

Comparison with Similar Compounds

Trimethyltetradecylammonium hydrogen sulfate is similar to other cationic surfactants such as:

Biological Activity

Trimethyltetradecylammonium hydrogen sulfate (TTAS) is a quaternary ammonium compound with significant applications in various fields, including biology, medicine, and industry. Its biological activity is primarily attributed to its surfactant properties, which allow it to interact with biological membranes and macromolecules. This article delves into the biological activities of TTAS, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

TTAS is synthesized by reacting tetradecyltrimethylammonium chloride with sulfuric acid. As a cationic surfactant, it disrupts cell membranes, leading to cell lysis. The compound can also interact with proteins and nucleic acids, affecting their structure and function. Its surfactant characteristics enable it to lower surface tension and enhance the solubility of hydrophobic compounds.

PropertyValue
Molecular FormulaC₁₄H₃₃NHSO₄
Molecular Weight303.49 g/mol
SolubilitySoluble in water
pH (1% solution)Approximately 5-7

Biological Applications

TTAS has been employed in various biological applications due to its surfactant properties:

  • Extraction and Purification : It is utilized in the extraction of biomolecules, enhancing the solubilization of proteins and nucleic acids.
  • Drug Formulation : TTAS is used in drug delivery systems to improve the bioavailability of hydrophobic drugs.
  • Antimicrobial Activity : Studies indicate that TTAS exhibits antimicrobial properties against various pathogens, making it a potential candidate for disinfectants and antiseptics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TTAS against Escherichia coli and Staphylococcus aureus. Results demonstrated that TTAS effectively inhibited bacterial growth at concentrations as low as 0.1% (v/v). The mechanism was attributed to membrane disruption leading to cytoplasmic leakage.

Case Study 2: Drug Delivery Systems

Research focused on the use of TTAS in formulating liposomal drug delivery systems. The incorporation of TTAS enhanced the stability and drug-loading capacity of liposomes containing hydrophobic anticancer agents. In vitro studies showed improved cytotoxicity against cancer cell lines compared to conventional formulations.

Safety and Toxicological Profile

While TTAS exhibits beneficial biological activities, its safety profile must be considered:

  • Toxicity : Cationic surfactants like TTAS have been shown to exhibit higher toxicity compared to nonionic counterparts. Acute toxicity studies indicate that intravenous administration results in significant irritation to mucous membranes, while oral administration shows lower toxicity levels .
  • Irritation Potential : Skin irritation studies reveal that irritation depends on concentration; higher concentrations lead to more severe effects .

Properties

IUPAC Name

hydrogen sulfate;trimethyl(tetradecyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;1-5(2,3)4/h5-17H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWSTBIEJXJNJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H39NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584988
Record name N,N,N-Trimethyltetradecan-1-aminium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104903-23-3
Record name N,N,N-Trimethyltetradecan-1-aminium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyltetradecylammonium hydrogen sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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